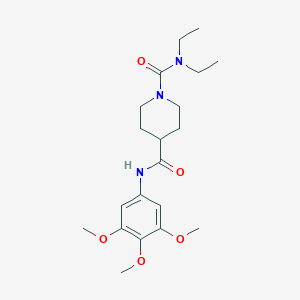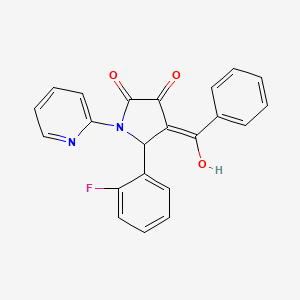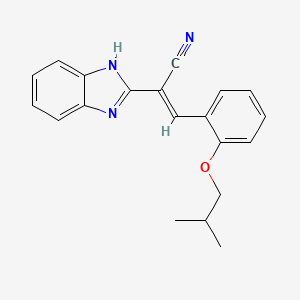![molecular formula C14H20N2O3S B5313823 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5313823.png)
5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide, also known as AMS, is a chemical compound with a molecular formula of C14H20N2O3S. It is a white crystalline powder that is commonly used in scientific research applications. AMS is a sulfonamide-based inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in many types of cancer cells.
Applications De Recherche Scientifique
5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CA IX, which is involved in the regulation of pH in tumor microenvironments. 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has also been studied for its potential as a diagnostic tool for cancer imaging, as CA IX is overexpressed in many types of cancer cells.
Mécanisme D'action
5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate and protons. This leads to a decrease in pH in the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells. 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has been shown to have a selective inhibitory effect on CA IX, with minimal inhibition of other carbonic anhydrase isoforms. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has been shown to decrease tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide in lab experiments is its selectivity for CA IX, which allows for specific targeting of cancer cells. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the development of new formulations of 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential of 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide as a diagnostic tool for cancer imaging and as a therapeutic agent for other diseases.
Méthodes De Synthèse
The synthesis of 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide involves the reaction of 5-aminosulfonyl-2-methylbenzoic acid with allylamine and isopropyl isocyanate. The reaction is carried out in the presence of a catalyst and solvent under controlled conditions. The final product is obtained by recrystallization and purification.
Propriétés
IUPAC Name |
2-methyl-N-propan-2-yl-5-(prop-2-enylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-5-8-15-20(18,19)12-7-6-11(4)13(9-12)14(17)16-10(2)3/h5-7,9-10,15H,1,8H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXPFWFGCXEQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5313767.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)

![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![(2-methoxyphenyl){1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}methanone](/img/structure/B5313804.png)
![4-ethyl-2-[2-(4-fluorophenoxy)ethyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5313812.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313824.png)


![1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5313842.png)
![N-(2-ethoxyethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5313850.png)